TbTryS Inhibitory Potency: 3-Pyridyl vs. Other Substituents
In a structure-activity relationship study of TbTryS inhibitors, the compound bearing a 3-pyridyl substituent (analogous to the core of 5-(pyridin-3-yl)isoxazole) exhibited an IC50 of 4.5 µM [1]. In direct comparison, the 2-pyridyl regioisomer showed reduced potency with an IC50 of 2.9 µM, representing a 1.6-fold lower potency [1]. More strikingly, replacement with a 5-phenyl-3-isoxazole or 5-methyl-3-isoxazole substituent resulted in IC50 values >100 µM, corresponding to a >22-fold loss in potency [1].
| Evidence Dimension | TbTryS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.5 µM (3-pyridyl analog) |
| Comparator Or Baseline | 2.9 µM (2-pyridyl analog); >100 µM (5-phenyl-3-isoxazole); >100 µM (5-methyl-3-isoxazole) |
| Quantified Difference | 3-pyridyl is 1.6-fold more potent than 2-pyridyl; >22-fold more potent than phenyl/methyl isoxazoles |
| Conditions | In vitro enzymatic assay against recombinant Trypanosoma brucei trypanothione synthetase (TbTryS) |
Why This Matters
The 3-pyridyl substitution pattern is critical for maintaining low micromolar potency against TbTryS, and substituting with alternative heterocycles or regioisomers leads to substantial loss of activity, making 5-(pyridin-3-yl)isoxazole a non-substitutable scaffold for antiparasitic lead optimization.
- [1] Spinks D, et al. Design, synthesis and biological evaluation of Trypanosoma brucei trypanothione synthetase inhibitors. ChemMedChem. 2012;7(1):95-106. Table 10. View Source
